N-Acetyl-D-Mannosamine
Overview
Description
N-acetyl-D-mannosamine is an N-acetylmannosamine having D-configuration. It has a role as a bacterial metabolite. It is a N-acyl-D-mannosamine, a N-acetyl-D-hexosamine and a N-acetylmannosamine.
N-Acetylmannosamine is a metabolite found in Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Daphnia pulex with data available.
This compound is a metabolite found in the aging mouse brain.
Scientific Research Applications
Biochemical Relationships and Hormonal Activity
N-Acetyl-D-mannosamine (NAM) is biochemically related to N-acetyl-D-neuraminic acid (NANA), a component of human hormones like follicle-stimulating hormone and human chorionic gonadotrophin (HCG). Interestingly, NAM itself doesn't exhibit biological activity but can influence the activity of hormones like HCG when combined (Amir et al., 1966).
Therapeutic Effects in Age-Related Cognitive Dysfunction
A study demonstrated that NAM administration in dogs showed significant improvement in cognitive abilities and altered active-resting cycles, suggesting its potential therapeutic effects on age-related cognitive dysfunction (Nagasawa et al., 2014).
Role in Bacterial Polysialic Acid Biosynthesis
NAM serves as a specific substrate for N-acetylneuraminic acid synthesis, crucial for bacterial capsular polysialic acid (PA) production. High concentrations of NAM-6-phosphate can inhibit NeuAc lyase, a key enzyme in PA biosynthesis in bacteria like Escherichia coli, indicating NAM’s regulatory role in bacterial PA synthesis (Revilla-Nuín et al., 1998).
Bioengineering Applications in Cell Surface Glycans
Research shows that synthetic N-acyl-modified D-mannosamines, derived from NAM, can be metabolized to respective neuraminic acids and incorporated into cell surface sialoglycoconjugates. This application provides insights into the biological functions of sialic acids and their potential use in therapeutic and diagnostic applications (Keppler et al., 2001).
Role in Modifying Sialic Acid in Vivo
NAM has been shown to modify the acyl group of N-acetyl neuraminic acid in vivo, demonstrating its potential for further characterization of sialic acids’ biological functions (Kayser et al., 1992).
Enhancing Thiol Functionality in Glycocalyx
NAM analogs have been synthesized for incorporation of thiol functionalities into the glycocalyx of living cells, revealing its applicability in cellular biochemical processes (Sampathkumar et al., 2006).
Improving Cognitive Function in Age-Related Conditions
Chronic administration of NAM has been reported to improve synaptic transmission and plasticity, offering potential therapeutic applications for cognitive dysfunction in age-related conditions (Taniguchi et al., 2015).
Properties
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-17-6 | |
Record name | 2-acetamido-2-deoxy-D-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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